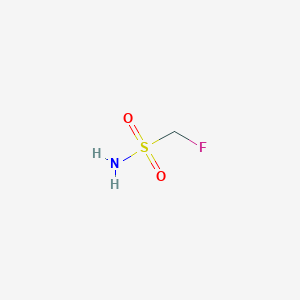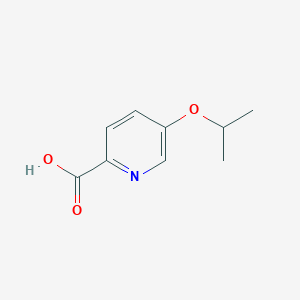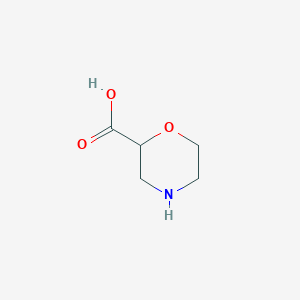
Clorhidrato de N-(piperidin-4-il)benzamida
Descripción general
Descripción
N-(piperidin-4-yl)benzamide hydrochloride, also known as N-PBH, is a small molecule that has been studied for its potential applications in scientific research. It is a synthetic compound that can be synthesized from the reaction of N-piperidin-4-yl)benzamide and hydrochloric acid. N-PBH has been found to be useful in various scientific research applications, such as in cell biology and biochemistry. This article will discuss the synthesis of N-PBH, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Aplicaciones Científicas De Investigación
Activación de las vías del factor inducible por hipoxia
Clorhidrato de N-(piperidin-4-il)benzamida: se ha estudiado por su papel en la activación de las vías del factor inducible por hipoxia 1 (HIF-1) . Esto es particularmente significativo en la investigación del cáncer, ya que HIF-1 juega un papel crucial en la respuesta celular a los bajos niveles de oxígeno, que se encuentran comúnmente en los microambientes tumorales. Al modular esta vía, el compuesto puede influir potencialmente en el crecimiento y la supervivencia del tumor.
Actividad anticancerígena
Los derivados de este compuesto han mostrado resultados prometedores como agentes anticancerígenos. Se ha descubierto que inducen la expresión de la proteína HIF-1α y el gen diana aguas abajo p21, lo que lleva a la regulación al alza de la caspasa-3 escindida y promueve la apoptosis de las células tumorales . Esto sugiere una posible aplicación en el desarrollo de nuevas estrategias terapéuticas contra el cáncer.
Tratamiento del carcinoma hepatocelular
Los estudios in vitro han indicado que ciertos derivados del This compound exhiben una significativa bioactividad inhibitoria en las células HepG2, un modelo para el carcinoma hepatocelular . Esto abre caminos para el uso del compuesto en el tratamiento del cáncer de hígado.
Optimización farmacocinética
El compuesto se ha utilizado en la síntesis de nuevos derivados de benzamida guiados por bioisosterismo y parámetros farmacocinéticos . Esta aplicación es crucial en el diseño de fármacos, donde optimizar el perfil farmacocinético de un compuesto puede mejorar significativamente su eficacia terapéutica.
Descubrimiento y desarrollo de fármacos
El núcleo de piperidina, una parte del This compound, es un motivo estructural común en el descubrimiento de fármacos . Está involucrado en el desarrollo de fármacos con diversas actividades farmacológicas, incluyendo antiviral, antimalárico, antimicrobiano y más.
Análisis de actividad biológica
El compuesto y sus derivados han sido sometidos a análisis de actividad biológica, revelando una gama de actividades inhibitorias. Esto destaca su potencial como punto de partida para el desarrollo de nuevos fármacos con diversos objetivos biológicos .
Bioisosterismo en el diseño de fármacos
El bioisosterismo implica el reemplazo de una parte de una molécula por otra, manteniendo propiedades biológicas similares. El this compound se ha utilizado en este contexto para crear nuevos compuestos con perfiles farmacológicos potencialmente mejorados .
Inducción de apoptosis
La capacidad de los derivados del This compound para inducir apoptosis en las células tumorales es un área crítica de investigación. Al activar las vías de muerte celular, estos compuestos podrían ser valiosos en el tratamiento de varios cánceres .
Safety and Hazards
The safety information for “N-(piperidin-4-yl)benzamide hydrochloride” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and not eating, drinking, or smoking when using this product .
Direcciones Futuras
Piperidines, including “N-(piperidin-4-yl)benzamide hydrochloride”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mecanismo De Acción
Target of Action
N-(piperidin-4-yl)benzamide hydrochloride primarily targets the Hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a transcription factor that plays a crucial role in cellular response to hypoxic conditions . It is a heterodimeric protein composed of HIF-1α and HIF-1β subunits . The unique subunit of HIF-1, HIF-1α, is only found in the hypoxic nucleus and determines the HIF-1 activity .
Mode of Action
The compound interacts with its target, HIF-1, and induces the expression of HIF-1α protein and downstream target gene p21 . This interaction results in the upregulation of the expression of cleaved caspase-3, which promotes apoptosis in tumor cells .
Biochemical Pathways
The activation of HIF-1α by N-(piperidin-4-yl)benzamide hydrochloride affects several biochemical pathways. HIF-1α promotes the transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors . This allows cancer cells to proliferate, differentiate, and adapt to the hypoxic microenvironment . On the other hand, overexpression of HIF-1α in hypoxic cancer cells can inhibit cell division by inducing p21, p27, or p53 and promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .
Análisis Bioquímico
Biochemical Properties
N-(piperidin-4-yl)benzamide hydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with several key biomolecules, including enzymes and proteins involved in cellular signaling pathways. For instance, it has been reported to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes . Additionally, N-(piperidin-4-yl)benzamide hydrochloride can bind to specific receptors on the cell surface, influencing signal transduction pathways and altering cellular responses .
Cellular Effects
The effects of N-(piperidin-4-yl)benzamide hydrochloride on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to activate hypoxia-inducible factor 1 (HIF-1) pathways, which play a critical role in cellular adaptation to low oxygen conditions . By inducing the expression of HIF-1α protein and its downstream target genes, N-(piperidin-4-yl)benzamide hydrochloride can promote cell survival and adaptation under hypoxic conditions . Furthermore, this compound has been found to upregulate the expression of apoptosis-related proteins, such as p21 and cleaved caspase-3, leading to programmed cell death in certain cancer cell lines .
Molecular Mechanism
At the molecular level, N-(piperidin-4-yl)benzamide hydrochloride exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as kinases and receptors, thereby modulating their activity . For example, the inhibition of kinase activity by N-(piperidin-4-yl)benzamide hydrochloride can lead to the suppression of downstream signaling pathways that are essential for cell proliferation and survival . Additionally, this compound can induce changes in gene expression by activating transcription factors like HIF-1α, which in turn regulates the expression of genes involved in cellular metabolism and stress responses .
Temporal Effects in Laboratory Settings
The effects of N-(piperidin-4-yl)benzamide hydrochloride over time in laboratory settings have been extensively studied. This compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . In in vitro studies, the effects of N-(piperidin-4-yl)benzamide hydrochloride on cellular function have been shown to persist for several hours, indicating sustained activity . Long-term studies in in vivo models have also demonstrated that this compound can exert prolonged effects on cellular processes, although the exact duration of its activity may vary depending on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of N-(piperidin-4-yl)benzamide hydrochloride vary with different dosages in animal models. At lower doses, this compound has been found to exert beneficial effects on cellular function and survival, particularly under hypoxic conditions . At higher doses, N-(piperidin-4-yl)benzamide hydrochloride can induce toxic effects, including cell death and tissue damage . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effects without causing adverse reactions . These findings highlight the importance of careful dosage optimization in preclinical studies to ensure the safety and efficacy of this compound.
Metabolic Pathways
N-(piperidin-4-yl)benzamide hydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and oxidative phosphorylation . For instance, the activation of HIF-1α by N-(piperidin-4-yl)benzamide hydrochloride can lead to increased glycolytic activity, providing cells with an alternative energy source under hypoxic conditions . Additionally, this compound can affect metabolite levels by altering the expression of genes involved in metabolic regulation .
Transport and Distribution
The transport and distribution of N-(piperidin-4-yl)benzamide hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by certain transporter proteins, facilitating its intracellular accumulation . Once inside the cell, N-(piperidin-4-yl)benzamide hydrochloride can bind to various intracellular targets, including enzymes and receptors, thereby exerting its biochemical effects . The distribution of this compound within tissues may also be influenced by factors such as tissue perfusion and binding affinity to extracellular matrix components .
Subcellular Localization
The subcellular localization of N-(piperidin-4-yl)benzamide hydrochloride plays a critical role in its activity and function. This compound has been found to localize to specific cellular compartments, such as the nucleus and mitochondria, where it can interact with target biomolecules . The localization of N-(piperidin-4-yl)benzamide hydrochloride to the nucleus is particularly important for its role in gene regulation, as it can directly influence the activity of transcription factors and other nuclear proteins . Additionally, post-translational modifications, such as phosphorylation, may affect the subcellular distribution and activity of this compound .
Propiedades
IUPAC Name |
N-piperidin-4-ylbenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c15-12(10-4-2-1-3-5-10)14-11-6-8-13-9-7-11;/h1-5,11,13H,6-9H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPZBYLCTOOFPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83540-09-4 | |
| Record name | N-(piperidin-4-yl)benzamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B1288912.png)











